
1-Boc-2,6-dimethylpiperazine
Overview
Description
1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
1-Boc-2,6-dimethylpiperazine can be synthesized through several methods. One traditional method involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This process selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another more efficient synthetic route involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This method yields higher purity and efficiency, making it suitable for industrial applications .
Chemical Reactions Analysis
1-Boc-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C11H22N2O2. It is a piperazine derivative, featuring a six-membered ring containing two nitrogen atoms at opposite positions. The Boc (tert-butoxycarbonyl) group is a protecting group that protects amines from unwanted reactions.
Scientific Research
- Chemistry It is used as an intermediate in synthesizing biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.
- Biology and Medicine It is integral in developing pharmaceuticals, particularly those targeting neurological and psychiatric disorders, due to its ability to bind to specific receptors.
- Mechanism of Action this compound acts as a protecting group for amines, stabilizing the compound and preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in biochemical pathways, depending on the specific application.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in creating piperazine derivatives that are effective in treating neurological disorders . It can modulate the activity of specific receptors in the central nervous system (CNS), which is crucial for developing treatments for neurological disorders and has been shown to act as an antagonist at certain receptors associated with anxiety and depression.
Agrochemical Formulations
It is used in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their solubility and stability .
Material Science
The compound is explored in developing new materials, particularly in creating polymers with enhanced mechanical properties and thermal stability .
Analytical Chemistry
It acts as a reagent in analytical methods, helping detect and quantify various substances in complex mixtures .
Cosmetic Applications
Mechanism of Action
The mechanism of action of 1-Boc-2,6-dimethylpiperazine involves its ability to act as a protecting group for amines. The Boc group stabilizes the compound, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the specific biological activity of the final synthesized product .
Comparison with Similar Compounds
1-Boc-2,6-dimethylpiperazine is unique due to its specific substitution pattern and the presence of the Boc protecting group. Similar compounds include:
1-Boc-piperazine: Lacks the methyl groups at positions 2 and 6.
2,6-dimethylpiperazine: Does not have the Boc protecting group.
tert-butyl piperazinecarboxylate: Similar structure but without the methyl substitutions.
These compounds differ in their reactivity, stability, and applications, highlighting the unique properties of this compound.
Biological Activity
1-Boc-2,6-dimethylpiperazine, also known as tert-butyl 2,6-dimethyl-1-piperazinecarboxylate, is a significant compound in medicinal chemistry due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H22N2O2. Its structure features a six-membered piperazine ring with two methyl groups at positions 2 and 6 and a tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom. The Boc group serves as a protective moiety during synthetic processes, enhancing the compound's stability and reactivity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine with di-tert-butyl carbonate under controlled conditions. This process selectively protects one nitrogen atom while allowing for further functionalization at the other amine site. Various methods have been explored to optimize yield and purity, including different catalytic systems and reaction conditions .
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Receptor Binding : The compound can modulate the activity of specific receptors in the central nervous system (CNS), which is crucial for developing treatments for neurological disorders. It has been shown to act as an antagonist at certain receptors associated with anxiety and depression .
- Enzyme Interaction : this compound may inhibit or activate specific enzymes involved in metabolic pathways. This modulation can influence various cellular processes, making it valuable in pharmacological applications.
Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects. It has been studied for its ability to bind to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. For instance, it has been implicated in studies targeting depression and anxiety disorders by modulating neurotransmitter systems .
Anticancer Properties
Some studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. The compound's ability to act on specific molecular targets involved in tumor growth has made it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Study on Neurotransmitter Receptors : A study demonstrated that compounds similar to this compound could inhibit serotonin reuptake, suggesting potential antidepressant properties. This study utilized in vitro assays to confirm receptor binding affinities .
- Anticancer Activity : Another research effort highlighted the compound's efficacy in inhibiting specific cancer cell lines through apoptosis induction mechanisms. The results indicated significant cytotoxic effects on human cancer cells while sparing normal cells .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Boc-piperazine | Lacks methyl groups at positions 2 and 6 | Limited CNS activity |
2,6-Dimethylpiperazine | No Boc protecting group | Moderate receptor binding |
Tert-butyl piperazinecarboxylate | Similar structure but without methyl substitutions | Reduced reactivity |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 1-Boc-2,6-dimethylpiperazine?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to prevent undesired side reactions. Starting materials like meso-2,6-dimethylpiperazine are reacted with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., K₂CO₃) under microwave-assisted heating (80°C, 1–2 hours) in acetonitrile . Optimization of solvent polarity and reaction time is critical to avoid deprotection or byproduct formation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can spectroscopic methods (NMR, IR, HPLC) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, ~28 ppm in ¹³C NMR) and piperazine methyl groups (δ ~1.0–1.2 ppm). Coupling patterns distinguish cis/trans isomers .
- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms Boc protection.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) resolve impurities. Retention times and peak symmetry indicate purity (>95%) .
Q. What safety precautions are essential for handling this compound?
- Methodological Answer : The compound is highly flammable (Risk Phrase R11) and irritates skin/eyes (R36/37/38). Use flame-resistant equipment, conduct reactions in fume hoods, and wear nitrile gloves and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control in this compound synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance Boc group stability. Avoid protic solvents (e.g., methanol) to prevent premature deprotection .
- Temperature Control : Microwave-assisted heating (80°C) reduces reaction time and minimizes thermal degradation .
- Catalysts : Triethylamine (Et₃N) accelerates Boc activation. For cis-isomer selectivity, use diisopropanolamine-derived precursors under reductive amination conditions .
Q. How do researchers address discrepancies in spectroscopic data for cis/trans isomers of this compound?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) resolves overlapping signals caused by ring inversion in piperazine derivatives.
- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers using hexane/isopropanol mobile phases. Compare retention times with authentic standards .
Q. What advanced applications does this compound have in drug discovery?
- Methodological Answer : The Boc-protected derivative serves as a precursor for:
- Antimicrobial Agents : Incorporation into spiro-pyrimidinetrione gyrase inhibitors (e.g., compound 34-38) via nucleophilic substitution at the deprotected amine .
- Neurotransmitter Modulators : Trans-2,6-dimethylpiperazine analogues show selective inhibition of norepinephrine transporters (hNET IC₅₀ <10 nM) with minimal DAT/SERT activity .
Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acid (0.1M HCl), and UV light to generate degradants.
- LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode to detect impurities (e.g., de-Boc byproduct, m/z [M+H]+ 129.1). Validate linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (RSD <2%) .
Properties
IUPAC Name |
tert-butyl 2,6-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623507 | |
Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-66-8 | |
Record name | tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-2,6-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.